molecular formula C14H24O B13546252 7,7,9,9-Tetramethylspiro[4.5]decan-1-one

7,7,9,9-Tetramethylspiro[4.5]decan-1-one

Cat. No.: B13546252
M. Wt: 208.34 g/mol
InChI Key: HTOQIWSLGCSWHE-UHFFFAOYSA-N
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Description

7,7,9,9-Tetramethylspiro[4This compound is characterized by its spirocyclic framework, which consists of two fused rings sharing a single atom, and its four methyl groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetramethylspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7,7,9,9-Tetramethylspiro[4.5]decan-1-one has a broad range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7,7,9,9-Tetramethylspiro[4.5]decan-1-one include:

    Spiro[4.5]decan-7-one: A related spirocyclic compound with a similar core structure.

    7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Another spirocyclic compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its four methyl groups, which impart distinct chemical properties and reactivity compared to other spirocyclic compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

7,7,9,9-tetramethylspiro[4.5]decan-4-one

InChI

InChI=1S/C14H24O/c1-12(2)8-13(3,4)10-14(9-12)7-5-6-11(14)15/h5-10H2,1-4H3

InChI Key

HTOQIWSLGCSWHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2(C1)CCCC2=O)(C)C)C

Origin of Product

United States

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